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Compound of Interest

Compound Name:
4-(Aminomethyl)cyclohexan-1-

amine dihydrochloride

CAS No.: 1427380-67-3

Cat. No.: B1377131

Get Quote

Executive Summary: The Scaffold in Drug Discovery
The 4-(aminomethyl)cyclohexan-1-amine scaffold represents a critical pharmacophore in

modern medicinal chemistry, serving as a conformationally restricted bioisostere for flexible

diamines. Its rigid cyclohexane ring allows for precise spatial orientation of functional groups,

significantly influencing receptor binding affinity and metabolic stability.

This guide provides an in-depth technical comparison of this scaffold and its key derivatives,

specifically focusing on the stereochemical distinction between cis and trans isomers—a quality

critical attribute (QCA) in the development of antifibrinolytics (e.g., Tranexamic acid) and

antipsychotics (e.g., Cariprazine).

Chemical Identity & Physical Properties Comparison
The following table contrasts the core diamine with its two most pharmacologically relevant

analogues: the carboxylic acid derivative (Tranexamic Acid) and the alcohol derivative.
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Feature Diamine Scaffold
Carboxylic Acid

Derivative
Alcohol Derivative

Systematic Name

4-

(Aminomethyl)cyclohe

xan-1-amine

trans-4-

(Aminomethyl)cyclohe

xane-1-carboxylic acid

trans-4-

Aminocyclohexanol

Common Name
1,4-BAC (related);

AMCHA-amine

Tranexamic Acid

(TXA)
4-Aminocyclohexanol

CAS (Trans)

13338-82-4 (mix) /

Specific isomer CAS

varies

1197-18-8 27489-62-9

Physical State
Colorless liquid / Low-

melting solid

White crystalline

powder
Hygroscopic solid

Melting Point 28–30 °C (mixture)
>300 °C

(decomposes)
108–110 °C

pKa (approx)
~10.5 (amine 1), ~9.5

(amine 2)

4.3 (COOH), 10.6

(NH₂⁺)
~10.4 (Amine)

Solubility
High in H₂O, EtOH;

Low in Hexane

Soluble in H₂O; Insol.

in EtOH

Soluble in H₂O, Polar

organics

Key Application

Polymer curing,

Cariprazine

intermediate

Antifibrinolytic drug
Building block

(Ambroxol)

Stereochemical Characterization: Distinguishing Cis
vs. Trans
The biological activity of this scaffold is almost exclusively driven by the thermodynamically

stable trans-isomer, which adopts a diequatorial conformation. The cis-isomer typically exists

as a mixture of conformers (axial/equatorial), leading to reduced potency and off-target effects.

NMR Spectroscopy Protocol
Objective: Unambiguously assign stereochemistry using
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H NMR without X-ray crystallography.

Mechanism:

Axial vs. Equatorial Shielding: In the cyclohexane ring, protons in the axial position are more

shielded (resonate upfield, lower ppm) than protons in the equatorial position (deshielded,

higher ppm) due to the anisotropy of the C-C bonds.

Configuration:

Trans-Isomer: The substituents (Aminomethyl and Amine) are both equatorial. Therefore,

the ring protons at C1 and C4 are axial.

Cis-Isomer: One substituent is axial, one is equatorial. The ring flips rapidly, averaging the

signals, or locks with the larger group equatorial.

Comparative NMR Data Table (400 MHz, D₂O/DMSO-d₆)
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Proton
Environment

Trans-Isomer
(Diequatorial)

Cis-Isomer
(Axial/Equatorial)

Diagnostic Logic

H-1 (Methine-NH₂) δ 2.60 – 2.90 ppm (tt) δ 3.10 – 3.30 ppm (m)

The trans H-1 is axial,

appearing upfield. The

cis H-1 has equatorial

character, shifting

downfield.

H-4 (Methine-

CH₂NH₂)
δ 1.30 – 1.50 ppm δ 1.60 – 1.80 ppm

Similar shielding

effect; axial H-4 in

trans is shielded.

Coupling (

)
Hz (aa) Hz (ae/ee)

CRITICAL: Large

coupling (

Hz) indicates diaxial

arrangement,

confirming the trans

isomer.

C-1 (

C NMR)
δ ~50 ppm δ ~46 ppm

Equatorial carbons

are typically

deshielded relative to

axial carbons, but

-gauche effects in cis

often shield the

carbon more.

Expert Insight: When analyzing the trans-isomer, look for the "triplet of triplets" (tt) splitting

pattern for H-1. This arises from two large diaxial couplings (~11 Hz) and two small axial-

equatorial couplings (~4 Hz). The cis-isomer signal is often a broad multiplet.
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HPLC Method for Isomer Purity
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.

Detection: UV 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol

Detection) for high sensitivity.

Derivatization: For UV detection, derivatize with FMOC-Cl or O-phthalaldehyde (OPA) to

resolve isomers with high baseline separation.

Synthesis & Isomerization Workflow
The industrial production of the pharmacologically active trans-isomer typically involves non-

stereoselective hydrogenation followed by a thermodynamic isomerization step.

Synthesis Flowchart
The following diagram illustrates the conversion of the aromatic precursor to the purified trans-

diamine derivative.

p-Aminomethylbenzoic Acid
(Starting Material)

Catalytic Hydrogenation
(Ru/C or Rh/C, H2, High P)

Reduction Cis/Trans Mixture
(Thermodynamic Ratio ~70:30)

Isomerization
(High Temp, Strong Base/Acid)

Thermodynamic Control Crude Trans-Isomer
(>95% Trans)

Recrystallization
(Water/Acetone)

Pure Trans-4-(Aminomethyl)
cyclohexan-1-amine

Click to download full resolution via product page

Figure 1: Industrial synthesis and purification workflow for trans-4-(aminomethyl)cyclohexan-1-

amine derivatives.

Isomerization Protocol (Self-Validating)
To maximize the yield of the active trans-isomer from a mixed stream:

Conditions: Dissolve the cis/trans mixture in water with excess NaOH or KOH.

Process: Heat to reflux (or autoclave at >150°C) for 12–24 hours.
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Mechanism: The harsh conditions facilitate epimerization at the chiral centers. Since the

diequatorial (trans) conformation is thermodynamically more stable (~2-3 kcal/mol lower

energy), the equilibrium shifts heavily toward trans.

Validation: Aliquot sampling every 4 hours analyzed via HPLC (as described in 3.2) until the

trans:cis ratio stabilizes (typically >95:5).

Biological Relevance & Case Studies
Tranexamic Acid (Antifibrinolytic)[1]

Mechanism: Competitive inhibitor of plasminogen activation.

SAR: The distance between the carboxylate and the amine is critical (~6-7 Å). The rigid

cyclohexane ring in the trans configuration mimics the lysine side chain perfectly.

Comparison: The cis-isomer is inactive because the axial/equatorial geometry shortens the

distance between functional groups, preventing the "two-point" binding to the Kringle

domains of plasminogen.

Cariprazine (Antipsychotic)[2]
Role: The trans-4-(aminomethyl)cyclohexyl moiety serves as a linker.

Impact: The trans orientation ensures the piperazine and urea moieties are projected in

opposite directions, optimizing binding to D3/D2 dopamine receptors. Use of the cis-linker

results in a significant drop in binding affinity (

values increase by orders of magnitude).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (4-(Prop-1-en-2-yl)cyclohexyl)methanol | C10H18O | CID 519954 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 -
PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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